![molecular formula C17H15FN4O2S2 B4776544 N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4776544.png)
N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
Overview
Description
N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea, also known as compound 1, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 is not fully understood, but it is believed to involve the inhibition of specific signaling pathways and the modulation of gene expression. In cancer, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disorders, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress and apoptosis. In cancer, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to reduce the production of inflammatory cytokines and the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to increase the expression of antioxidant enzymes and protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
Future Directions
There are several future directions for the research and development of N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 could be used as a lead N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea for the development of new drugs with improved properties and therapeutic applications.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea 1 has been shown to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S2/c1-24-13-7-4-6-12(9-13)19-15(23)20-16-21-22-17(26-16)25-10-11-5-2-3-8-14(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWLFSZHUJUCOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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